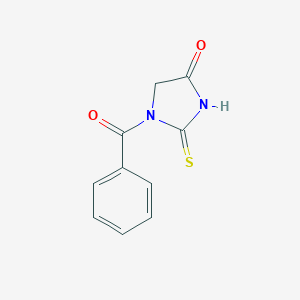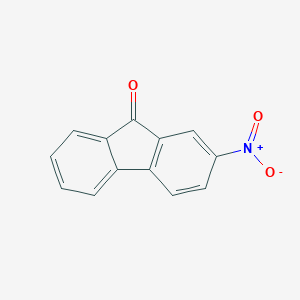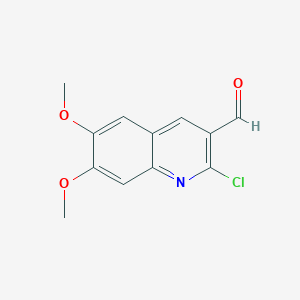![molecular formula C15H13IN2OS B187353 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide CAS No. 6412-77-7](/img/structure/B187353.png)
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IMB-1 and is a member of the benzamide class of compounds.
作用机制
The mechanism of action of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is not fully understood. However, studies have suggested that this compound inhibits the activity of HDACs by binding to the active site of these enzymes. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models, this compound has been shown to have antitumor activity and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide is its potential as an anticancer agent. This compound has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
未来方向
There are several future directions for the study of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide. One area of interest is the development of this compound as a cancer therapeutic. Further studies are needed to determine the efficacy of this compound in animal models and to optimize its pharmacokinetic properties.
Another area of interest is the study of the mechanism of action of this compound. Further studies are needed to elucidate the precise mechanism by which this compound inhibits the activity of HDACs and to determine its effects on gene expression.
In addition, future studies could focus on the development of analogs of this compound with improved solubility and pharmacokinetic properties. These analogs could be evaluated for their potential as cancer therapeutics and for their effects on gene expression.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer activity and to inhibit the activity of HDACs. Further studies are needed to determine the precise mechanism of action of this compound and to optimize its pharmacokinetic properties.
合成方法
The synthesis of 4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide involves the reaction of 4-iodoaniline with 3-methylbenzoyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of 4-iodoaniline to form the desired product. The synthesis of this compound has been reported in literature and can be performed in a laboratory setting with appropriate safety precautions.
科学研究应用
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer therapeutic.
In biochemistry, this compound has been studied for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
属性
CAS 编号 |
6412-77-7 |
|---|---|
分子式 |
C15H13IN2OS |
分子量 |
396.2 g/mol |
IUPAC 名称 |
4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13IN2OS/c1-10-3-2-4-13(9-10)17-15(20)18-14(19)11-5-7-12(16)8-6-11/h2-9H,1H3,(H2,17,18,19,20) |
InChI 键 |
QDHREVHSKHRTER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
规范 SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B187272.png)
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)




![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)





